![molecular formula C21H15N3O2S2 B4616821 2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)
2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
This compound belongs to a class of molecules incorporating multiple heterocyclic frameworks, such as benzofuran, thiazolo[3,2-b][1,2,4]triazole, and methylthio groups. These structures are known for their diverse biological activities and are of significant interest in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related thiazolo[3,2-b][1,2,4]triazoles involves condensation reactions under green procedures, avoiding hazardous solvents and employing methods such as microwave irradiations for cyclization processes. These methods are not only eco-friendly but also enhance the efficiency of the synthesis process (Jakhar & Makrandi, 2012).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used to determine the molecular structure of such compounds. For instance, similar thiazolo[3,2-b][1,2,4]triazine derivatives have been characterized using X-ray structural analysis to confirm their molecular framework (Elokhina et al., 1996).
Scientific Research Applications
Synthesis Techniques and Antimicrobial Activities
- Researchers have developed facile synthesis techniques for novel series of derivatives integrating benzofuran and other moieties, which were evaluated for antimicrobial activities. Notably, some derivatives exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Eco-Friendly Synthesis Approaches
- The green synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles has been achieved using ultrasound-promoted, one-pot methods. This approach underscores the importance of eco-friendly techniques in synthesizing complex molecules (Kumar & Sharma, 2017).
Antibacterial and Anticancer Potentials
- A study on the green synthesis of 2-aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazoles and their antibacterial activity highlighted not only the synthesis under eco-friendly conditions but also their potential as antibacterial agents (Jakhar & Makrandi, 2012). Additionally, certain synthesized compounds with benzothiazole moieties have been screened for anticancer activity, indicating the therapeutic potential of these derivatives (Havrylyuk et al., 2010).
Novel Molecules Against COVID-19
- Innovative thiadiazole-based molecules containing 1,2,3-triazole moiety have been synthesized and identified for potential inhibitory activity against COVID-19's main protease. This highlights the compound's relevance in current antiviral research (Rashdan et al., 2021).
properties
IUPAC Name |
(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-12-15-5-3-4-6-16(15)26-18(12)19-22-21-24(23-19)20(25)17(28-21)11-13-7-9-14(27-2)10-8-13/h3-11H,1-2H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBJAXOTWWFVMN-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=C(C=C5)SC)SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CC=C(C=C5)SC)/SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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